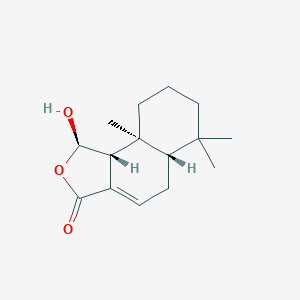

Dendocarbin A

描述

属性

IUPAC Name |

(1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10-,11+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBMCLVOVBJJOU-MDHDOXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dendocarbin A: A Technical Guide to its Natural Sources and Isolation for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for Dendocarbin A, a sesquiterpene lactone with potential cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals interested in the procurement and study of this natural product.

Natural Sources of this compound

This compound (C₁₅H₂₂O₃) has been isolated from a variety of natural sources, spanning both the plant and animal kingdoms. The primary documented sources include:

-

Flora:

-

Fauna:

Isolation Methodologies for this compound from Drimys winteri

The isolation of this compound from the stem bark of Drimys winteri typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

| Parameter | Description | Reference |

| Plant Material | Powdered stem bark of Drimys winteri | [1] |

| Solvent | Ethanol or Ethyl Acetate | [1] |

| Method | Maceration | [1] |

| Duration | 3 days | [1] |

| Outcome | Crude extract | [1] |

Detailed Protocol:

-

One kilogram of powdered stem bark from Drimys winteri is subjected to maceration with ethanol for a period of three days.[1]

-

The solvent is then removed under reduced pressure to yield a crude extract.

Purification

The crude extract is subsequently purified using column chromatography to isolate this compound.

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | Hexane-Ethyl Acetate gradient |

| Fraction Collection | Fractions are collected and monitored by Thin Layer Chromatography (TLC) |

| Final Product | Crystalline this compound |

Detailed Protocol:

-

The crude extract is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a hexane-ethyl acetate solvent system.

-

The adsorbed crude extract is loaded onto the top of the column.

-

The column is eluted with a gradient of increasing ethyl acetate concentration in hexane.

-

Fractions are collected sequentially and analyzed by TLC to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the crystalline compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows for the isolation and purification of this compound.

Biological Activity and Potential Signaling Pathways

While the cytotoxic activity of this compound has been noted, detailed mechanistic studies and the specific signaling pathways involved are not yet fully elucidated in the public domain. The term "cytotoxic activity" suggests that this compound may interfere with fundamental cellular processes, potentially leading to cell death.

Based on the known mechanisms of other cytotoxic natural products, a hypothetical signaling pathway for this compound-induced apoptosis is presented below. It is crucial to note that this is a generalized model and requires experimental validation for this compound.

Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound, which will be instrumental in evaluating its potential as a therapeutic agent.

References

The Biosynthesis of Dendocarbin A in Drimys winteri: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendocarbin A, a drimane-type sesquiterpenoid lactone isolated from the bark of Drimys winteri, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound, commencing from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The pathway involves an initial cyclization to form the characteristic drimane skeleton, followed by a series of oxidative modifications. While the initial enzymatic step is well-precedented, the subsequent transformations are proposed based on established biochemical principles of sesquiterpene lactone formation in plants. This document provides a comprehensive overview of the hypothesized enzymatic steps, relevant quantitative data from related studies, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical transformations and experimental workflows.

Introduction

Drimys winteri, commonly known as Winter's bark, is a rich source of bioactive secondary metabolites, particularly drimane-type sesquiterpenoids.[1][2] These compounds are characterized by a bicyclic drimane skeleton and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and insect antifeedant properties.[3] this compound, a sesquiterpene lactone, is one such compound isolated from this plant.[4] The biosynthesis of drimane sesquiterpenoids in various organisms, including fungi and other plants, has been a subject of significant research, providing a foundational understanding for proposing the pathway in Drimys winteri.[3][5][6]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway-derived precursor, farnesyl pyrophosphate (FPP).

Step 1: Cyclization of Farnesyl Pyrophosphate to Drimenol

The biosynthesis is initiated by the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), to form the bicyclic alcohol, drimenol. This reaction is catalyzed by a sesquiterpene synthase, specifically a drimenol synthase (DS) . This enzyme facilitates a protonation-initiated cyclization cascade, resulting in the formation of the drimane skeleton. Although the specific drimenol synthase from Drimys winteri has not been isolated and characterized, its activity is inferred from the presence of drimenol and other drimane sesquiterpenoids in the plant.[7][8]

Step 2 (Hypothesized): Hydroxylation of Drimenol

Following the formation of drimenol, a series of oxidative modifications are required to yield this compound. The first of these is likely a hydroxylation event at the C-12 position of the drimane skeleton to produce drimen-11,12-diol . This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP) . CYPs are a large family of enzymes known to be involved in the functionalization of terpene backbones in plants.[9][10][11]

Step 3 (Hypothesized): Oxidation to a Dialdehyde Intermediate

The diol intermediate is then proposed to undergo sequential oxidation at both C-11 and C-12 to form a dialdehyde intermediate . This two-step oxidation could be catalyzed by one or more alcohol dehydrogenases (ADHs) or CYPs.

Step 4 (Hypothesized): Formation of the Lactone Ring

The final step in the proposed pathway is the formation of the γ-lactone ring characteristic of this compound. This is likely to occur through the oxidation of one of the aldehyde groups to a carboxylic acid, followed by an intramolecular esterification (lactonization). This transformation is likely catalyzed by a specific cytochrome P450 monooxygenase or a dehydrogenase . The structure of this compound suggests the involvement of the C-11 aldehyde and the C-9 position in forming the lactone ring, along with the introduction of a hydroxyl group at C-1.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in Drimys winteri. However, studies on the composition of drimane sesquiterpenoids in the bark of this plant provide some context for the abundance of related compounds.

| Compound | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |

| Drimenol | Bark | Not specified | - | [7] |

| Polygodial | Bark | Not specified | - | [12] |

| Crude Extracts | Bark | n-hexane, acetone, methanol | 16.4%, 10.9%, 3.6% | [13] |

Note: Specific yield data for individual compounds from a single comprehensive study is limited. The table reflects the presence of these compounds and the yields of crude extracts.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Isolation and Identification of Putative Biosynthetic Enzymes

Objective: To identify and isolate the genes encoding the enzymes involved in the this compound pathway from Drimys winteri.

Methodology:

-

RNA Extraction and cDNA Library Construction:

-

Collect fresh bark and leaf tissues from Drimys winteri.

-

Immediately freeze the tissues in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a suitable plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize a cDNA library from the high-quality RNA using a reverse transcription kit.

-

-

Homology-Based Gene Cloning:

-

Design degenerate primers based on conserved sequences of known plant drimenol synthases and cytochrome P450s involved in sesquiterpenoid biosynthesis.

-

Perform PCR on the Drimys winteri cDNA library using the degenerate primers.

-

Sequence the resulting PCR products and use the sequences to design gene-specific primers for full-length gene amplification using RACE (Rapid Amplification of cDNA Ends).

-

-

Transcriptome Analysis:

-

Perform high-throughput RNA sequencing (RNA-Seq) on tissues actively producing this compound.

-

Assemble the transcriptome de novo and annotate the transcripts.

-

Identify candidate genes based on homology to known terpene synthases, CYPs, and dehydrogenases.

-

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes.

Methodology:

-

Vector Construction and Heterologous Expression:

-

Clone the full-length candidate genes into appropriate expression vectors (e.g., pET vectors for E. coli or pYES2 for yeast).[14][15]

-

Transform the constructs into a suitable expression host (E. coli or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Confirm protein purity and size using SDS-PAGE.

-

-

In vitro Enzyme Assays:

-

Drimenol Synthase Assay: Incubate the purified putative drimenol synthase with FPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS. Compare the product's mass spectrum and retention time with an authentic drimenol standard.

-

Cytochrome P450 Assays: Reconstitute the purified CYPs with a P450 reductase. Incubate with the proposed substrate (e.g., drimenol) and NADPH. Analyze the reaction products by LC-MS or GC-MS to identify hydroxylated and further oxidized intermediates.

-

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound in Drimys winteri provides a solid framework for future research. The initial cyclization of FPP to drimenol is a well-established step in drimane sesquiterpenoid biosynthesis. The subsequent oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases and dehydrogenases, represent the current frontier for investigation. The experimental protocols outlined in this guide offer a systematic approach to identify and characterize the specific enzymes involved in this pathway.

Future research should focus on:

-

Isolation and functional characterization of the drimenol synthase and the specific CYPs and dehydrogenases from Drimys winteri.

-

Identification of the intermediates between drimenol and this compound through in vivo feeding studies with labeled precursors.

-

Quantitative analysis of this compound and its precursors in different tissues and at various developmental stages of Drimys winteri.

A thorough understanding of the this compound biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable drimane sesquiterpenoids through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 4. This compound | C15H22O3 | CID 10911949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro modulation of Drimys winteri bark extract and the active compound polygodial on Salmo salar immune genes after exposure to Saprolegnia parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

Dendocarbin A: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract: Dendocarbin A, a member of the drimane sesquiterpenoid class of natural products, has garnered interest for its cytotoxic activities. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, details its biological effects with available quantitative data, outlines the experimental protocols for its isolation and biological evaluation, and illustrates its putative mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Historical Context

This compound is a drimane sesquiterpenoid, a class of bicyclic secondary metabolites characterized by a trans-decalin core.[1] Its discovery is part of the broader exploration of marine and terrestrial organisms for novel bioactive compounds.

The first mention of this compound in the scientific literature dates back to 2001, when a team of Japanese researchers, Sakio et al., reported the isolation of fourteen new drimane sesquiterpenes, named Dendocarbins A through N, from the ethanol extracts of the Japanese nudibranch Dendrodoris carbunculosa.[2] This initial study noted that most of these newly discovered compounds exhibited cytotoxic properties.

Following its initial discovery, this compound and other drimane sesquiterpenoids have been isolated from various other natural sources, demonstrating a widespread distribution of this chemical scaffold in nature. These sources include the bark of the South American tree Drimys winteri, certain species of fungi, and other marine invertebrates. The recurrence of this structural motif in diverse organisms suggests its ecological significance and highlights its potential as a source of new therapeutic agents.

Quantitative Data on Cytotoxic Activity

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Drimane Sesquiterpenoids | Dendocarbins E–H | P388 lymphoma cells | 9–10 µg/mL | [3] |

| Drimane Sesquiterpenoids | Asperflavinoid C | Human breast cancer (MCF-7) | 10 µM | |

| Drimane Sesquiterpenoids | Various natural and semi-synthetic derivatives | Various human cancer cell lines | 1–2 µM for the most active derivatives | [1] |

Note: The provided IC50 values are for drimane sesquiterpenoids structurally related to this compound and are intended to be representative of the cytotoxic potential of this class of compounds.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a natural source, based on common methodologies for natural product chemistry.

1. Extraction:

- Air-dry and powder the source material (e.g., the mantle of Dendrodoris carbunculosa or the bark of Drimys winteri).

- Perform exhaustive extraction of the powdered material with ethanol or methanol at room temperature for several days.

- Concentrate the resulting extract under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or ethyl acetate).

- Separate the layers to partition compounds based on their polarity. The drimane sesquiterpenoids are typically found in the organic layer.

- Evaporate the organic solvent to yield a fraction enriched with sesquiterpenoids.

3. Chromatographic Purification:

- Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Combine fractions containing compounds with similar TLC profiles.

- Perform further purification of the fractions containing this compound using high-performance liquid chromatography (HPLC), typically with a reversed-phase C18 column and a methanol-water or acetonitrile-water mobile phase, to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and related compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

- Plate human cancer cells in 96-well microplates at a predetermined density (e.g., 5,000 to 10,000 cells per well).

- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare a series of dilutions of the test compound (this compound) in the cell culture medium.

- Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

- Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- After the incubation period, add a solution of MTT in sterile phosphate-buffered saline (PBS) to each well to a final concentration of 0.5 mg/mL.

- Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

- Carefully remove the medium containing MTT.

- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute HCl, to each well to dissolve the formazan crystals.

- Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways and Mechanism of Action

The cytotoxic effect of drimane sesquiterpenoids is believed to be mediated through the induction of apoptosis, or programmed cell death. The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of a cascade of enzymes known as caspases.

Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling pathway for drimane sesquiterpenoid-induced apoptosis.

Caption: Proposed apoptotic pathway induced by drimane sesquiterpenoids.

The key steps in this pathway are:

-

Induction of Mitochondrial Permeability: Drimane sesquiterpenoids are thought to interact with the mitochondrial membrane, leading to an increase in its permeability.

-

Cytochrome c Release: The change in membrane permeability results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.

-

Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Caspase-3 Activation: Active caspase-9 then cleaves and activates pro-caspase-3, the primary executioner caspase.

-

Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of this compound.

Caption: General workflow for this compound discovery and characterization.

Conclusion and Future Directions

This compound and its structural relatives within the drimane sesquiterpenoid family represent a promising class of natural products with potent cytotoxic activity. Their proposed mechanism of action, involving the induction of apoptosis through the mitochondrial pathway, makes them attractive candidates for further investigation as potential anticancer agents.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for further biological studies and allow for the creation of novel analogues with improved activity and selectivity.

-

Target Identification: Elucidating the specific molecular targets of this compound within the cell will provide a more detailed understanding of its mechanism of action and could reveal new therapeutic strategies.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound in a whole-organism context.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of drimane sesquiterpenoids and their cytotoxic activity will guide the design of more potent and selective anticancer drug candidates.

References

Dendocarbin A: A Technical Guide to its Biological Activity and Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dendocarbin A, a sesquiterpene lactone isolated from Drimys winteri var. chilensis, has been a subject of phytochemical interest. However, a comprehensive review of the available scientific literature reveals that this compound itself has been reported as biologically inactive. This guide provides a detailed overview of this finding and, to offer a complete biological context, delves into the significant antimicrobial and cytotoxic activities exhibited by other extracts and compounds from Drimys winteri. Furthermore, this document outlines the detailed experimental protocols that would be employed to assess such biological activities and presents visual workflows and signaling pathways relevant to the study of natural products.

Biological Activity of this compound and Related Compounds

While this compound has been isolated and structurally characterized, studies on its biological effects have concluded it to be inactive.[1] In contrast, various extracts and other constituent compounds from Drimys winteri have demonstrated notable biological activities, particularly antimicrobial and cytotoxic effects. The essential oil of Drimys winteri, for instance, has shown efficacy against a range of bacteria and fungi.[2][3][4][5][6] Additionally, other drimane sesquiterpenes isolated from the plant have exhibited cytotoxic properties against several cancer cell lines.[7][8][9]

Data Presentation: Biological Activities of Drimys winteri Extracts and Compounds

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of Drimys winteri essential oil and other drimane sesquiterpenes. It is important to note that this compound is not a component of the essential oil.

Table 1: Antimicrobial Activity of Drimys winteri Essential Oil and its Major Components

| Test Organism | Agent | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Essential Oil | 8 | [3][4][5] |

| Staphylococcus aureus | β-Caryophyllene | 64 | [4][5] |

| Staphylococcus aureus | γ-Eudesmol | 64 | [4][5] |

| Helicobacter pylori | Essential Oil | 32 | [3][4][5] |

| Escherichia coli | Essential Oil | 32 | [3][4][5] |

| Candida albicans | Essential Oil | 64 | [4][5] |

| Candida albicans | β-Caryophyllene | 64 | [4][5] |

| Candida albicans | γ-Eudesmol | 64 | [4][5] |

Table 2: Cytotoxic Activity of Drimane Sesquiterpenes from Drimys winteri

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Polygodial | CoN | 71.4 ± 8.5 | [7] |

| Polygodial | MCF-7 | 89.2 ± 6.8 | [7] |

| Polygodial | PC-3 | 93.7 ± 9.1 | [7] |

| Compound 8 (semi-synthetic) | CoN | 70.6 ± 5.9 | [7] |

| Compound 8 (semi-synthetic) | MCF-7 | 65.4 ± 5.5 | [7] |

| Compound 8 (semi-synthetic) | PC-3 | 97.1 ± 7.2 | [7] |

| 1-β-(p-cumaroiloxi)-polygodial | K562 | 8.18 | [9] |

| 1-β-(p-cumaroiloxi)-polygodial | Nalm6 | 3.56 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the biological activities of natural product extracts like those from Drimys winteri.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound extract) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for fungal organisms.

-

Preparation of Inoculum: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration to a range of 1 x 10⁶ to 5 x 10⁶ cells/mL.

-

Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the fungal inoculum to each well to obtain a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. Include a growth control (fungus with no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening of Natural Products

Caption: Workflow for natural product bioactivity screening.

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated for a cytotoxic compound. This is a representative pathway and has not been specifically demonstrated for any compound from Drimys winteri.

Caption: A generalized intrinsic apoptosis signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]

- 4. Frontiers | Biological activity of the essential oil of Drimys winteri [frontiersin.org]

- 5. Biological activity of the essential oil of Drimys winteri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Further drimane sesquiterpenes from Drimys brasiliensis stem barks with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Dendocarbin A: A Preliminary Exploration of its Mechanism of Action for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendocarbin A, a sesquiterpene lactone isolated from the bark of the Chilean tree Drimys winteri, has been identified as a compound with cytotoxic properties.[1] While direct and in-depth studies on the specific mechanism of action of this compound are currently limited, preliminary evidence and the activities of structurally related drimane sesquiterpenes from the same source provide a foundational framework for future investigation. This technical guide synthesizes the available information on this compound and related compounds, presenting a hypothetical mechanism of action and detailing the experimental protocols necessary to elucidate its therapeutic potential. The focus is on its prospective role in oncology, centering on the induction of apoptosis through oxidative stress-related pathways.

Introduction to this compound

This compound is a natural product belonging to the drimane class of sesquiterpenoids.[1] These compounds are characterized by a bicyclic core and are known to possess a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The initial characterization of this compound confirmed its structure and highlighted its cytotoxic activity, suggesting its potential as a lead compound for the development of new therapeutic agents.[1] However, the molecular pathways through which this compound exerts its effects remain to be elucidated.

Postulated Mechanism of Action: Insights from Related Drimane Sesquiterpenes

Given the scarcity of direct research on this compound, this guide proposes a mechanism of action based on studies of other drimane sesquiterpenes isolated from Drimys winteri, such as polygodial and drimenol. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and the modulation of key signaling pathways.

Induction of Oxidative Stress and Apoptosis

A plausible mechanism for this compound's cytotoxicity is the induction of apoptosis in cancer cells mediated by an increase in intracellular ROS. This hypothesis is supported by studies on the related compound polygodial, which has been shown to trigger apoptosis in prostate cancer cells by inducing oxidative stress.[2][3] This leads to DNA damage and the activation of the intrinsic apoptotic pathway. Similarly, derivatives of drimenol have been found to induce apoptosis through the activation of caspases 3 and 7.[4][5]

The proposed sequence of events is as follows:

-

This compound enters the cancer cell.

-

It induces an increase in intracellular ROS levels.

-

Elevated ROS leads to mitochondrial dysfunction and DNA damage.

-

This triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c and the activation of a caspase cascade.

Modulation of Apoptotic and Inflammatory Pathways

Drimane sesquiterpenes have also been shown to modulate key proteins involved in cell survival and inflammation. For instance, polygodial has been observed to downregulate the expression of anti-apoptotic proteins while activating pro-apoptotic proteins like Bax.[6] Furthermore, some drimane sesquiterpenes have demonstrated the ability to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[7]

Quantitative Data on Related Drimane Sesquiterpenes

The following table summarizes the cytotoxic activities of drimane sesquiterpenes related to this compound, providing a reference for the potential potency of this compound class.

| Compound | Cell Line | Assay | IC50 / Activity | Reference |

| Polygodial | LNCaP (Prostate Cancer) | MTT | ~10 µM (induces apoptosis) | [6] |

| 9-Epipolygodial | Various Cancer Cell Lines | MTT | GI50 values reported | [8] |

| Drimenol Derivative (6a) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 ~50 µM | [4] |

| Drimenol Derivative (6a) | PC-3 (Prostate Cancer) | Cytotoxicity | IC50 ~50 µM | [4] |

| Isodrimeninol | Gaeumannomyces graminis | Antifungal | LC50 7-10 µg/ml | [9] |

| 1-β-(p-cumaroiloxi)-polygodial | K562 (Leukemia) | MTT | IC50 8.18 µM | [10] |

| 1-β-(p-cumaroiloxi)-polygodial | Nalm6 (Leukemia) | MTT | IC50 3.56 µM | [10] |

Visualizing the Postulated Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway for the induction of apoptosis by this compound and related drimane sesquiterpenes.

Caption: Postulated mechanism of this compound-induced apoptosis.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12][13]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[15]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[16][17]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15][16]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of ROS in cells treated with this compound using a fluorescent probe like DCFH-DA.

-

Cell Treatment: Treat cells with this compound for various time points (e.g., 1, 3, 6 hours).

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[18]

-

Fluorescence Measurement: After washing with PBS, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of 485/535 nm.[18][19][20] An increase in fluorescence indicates higher levels of intracellular ROS.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration using a Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, Hsp70).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the preliminary investigation of this compound's mechanism of action.

Caption: Experimental workflow for this compound mechanism studies.

Conclusion and Future Directions

The preliminary data on drimane sesquiterpenes from Drimys winteri strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent. The proposed mechanism, centered on the induction of apoptosis via oxidative stress, provides a solid starting point for detailed mechanistic studies. Future research should focus on confirming this hypothesis through the experimental protocols outlined in this guide. Furthermore, identifying the specific molecular targets of this compound will be crucial for its development as a targeted therapy. In vivo studies will also be necessary to evaluate its efficacy and safety in preclinical models. The exploration of this compound and its analogs could lead to the discovery of a new class of therapeutic agents for the treatment of cancer and potentially other diseases characterized by aberrant cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polygodial analog induces apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Further drimane sesquiterpenes from Drimys brasiliensis stem barks with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. assaygenie.com [assaygenie.com]

- 20. abcam.cn [abcam.cn]

Spectroscopic Analysis of Dendocarbin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendocarbin A is a naturally occurring sesquiterpene lactone, a class of organic compounds known for their diverse and potent biological activities. Isolated from Drimys winteri, a plant species native to Chile and Argentina, this compound possesses a complex molecular architecture that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its identification, characterization, and further research in drug development.

Molecular Structure

The chemical formula for this compound is C₁₅H₂₂O₃. Its structure was elucidated and confirmed by X-ray crystallography, revealing a complex polycyclic framework characteristic of sesquiterpenoids.

Spectroscopic Data

A thorough review of published scientific literature did not yield specific, quantitative spectroscopic data for this compound. The primary publication by Paz Robles et al. (2014) focuses on the X-ray crystal structure of the compound, confirming its molecular conformation and stereochemistry. However, this publication does not provide detailed tables of ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, or a detailed mass spectral fragmentation pattern.

While general spectroscopic characteristics of sesquiterpene lactones are well-documented, the specific data for this compound remains elusive in the public domain. For researchers requiring this detailed information, direct consultation of the supplementary materials of the original isolation papers or contacting the corresponding authors of those studies would be the most effective approach.

The following sections outline the expected spectroscopic features of this compound based on its chemical class and the general principles of spectroscopic analysis. This information is provided for illustrative purposes and should not be considered as experimentally verified data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical Data)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound would be expected to show a series of signals corresponding to the 22 protons in its structure. Key features would likely include:

-

Aliphatic Protons (CH, CH₂, CH₃): A complex region of overlapping signals, typically between 0.8 and 2.5 ppm.

-

Protons adjacent to Oxygen: Signals for protons on carbons bearing hydroxyl or ether linkages would be shifted downfield, likely appearing in the 3.0 to 4.5 ppm range.

-

Olefinic Protons: If any double bonds are present, their corresponding proton signals would appear further downfield, typically between 5.0 and 6.5 ppm.

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would display 15 distinct signals, corresponding to each carbon atom in the molecule. Expected regions for these signals include:

-

Aliphatic Carbons (CH, CH₂, CH₃): Signals in the upfield region, typically from 10 to 60 ppm.

-

Carbons bonded to Oxygen: These carbons would be deshielded and resonate in the 60 to 90 ppm range.

-

Olefinic Carbons: Any sp²-hybridized carbons from double bonds would appear in the 100 to 150 ppm region.

-

Carbonyl Carbon: The carbon of the lactone carbonyl group would be significantly deshielded and appear far downfield, typically between 170 and 185 ppm.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) (Expected) | δH (ppm) (Expected) | Multiplicity (Expected) |

| C-1 | 75-85 | 3.5-4.5 | m |

| C-2 | 20-40 | 1.5-2.5 | m |

| C-3 | 20-40 | 1.5-2.5 | m |

| C-4 | 30-50 | - | - |

| C-5 | 40-60 | 1.8-2.8 | m |

| C-6 | 20-40 | 1.5-2.5 | m |

| C-7 | 120-140 | 5.0-6.0 | d |

| C-8 | 130-150 | - | - |

| C-9 | 40-60 | 2.0-3.0 | m |

| C-10 | 35-55 | - | - |

| C-11 | 70-80 | 4.0-5.0 | dd |

| C-12 | 170-180 | - | - |

| C-13 | 15-25 | 0.8-1.2 | s |

| C-14 | 15-25 | 0.8-1.2 | s |

| C-15 | 10-20 | 0.8-1.2 | d |

Note: This table is a hypothetical representation and is not based on experimentally measured data for this compound.

Infrared (IR) Spectroscopy (Hypothetical Data)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 2: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | O-H | Hydroxyl group stretching |

| ~2950-2850 | C-H | Aliphatic C-H stretching |

| ~1760 | C=O | Lactone carbonyl stretching |

| ~1650 | C=C | Alkene C=C stretching (if present) |

| ~1200-1000 | C-O | C-O stretching (ether and alcohol) |

Mass Spectrometry (MS) (Hypothetical Data)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₂₂O₃), the expected molecular weight is approximately 250.15 g/mol .

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): A peak at m/z 250 would be expected in the mass spectrum.

-

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation, including the loss of water (H₂O) from the hydroxyl group, loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the lactone ring, and cleavage of the terpene skeleton.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a novel natural product like this compound would typically involve the following steps.

NMR Spectroscopy

-

Sample Preparation: A pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D Spectra Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single lines for each unique carbon.

-

-

2D Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a soluble compound, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is typically used for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for natural products.

-

Data Acquisition: The instrument is set to acquire data in a positive or negative ion mode over a specific mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the molecular ion is selected and fragmented by collision-induced dissociation (CID).

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical workflow that integrates data from various spectroscopic techniques.

Caption: Workflow for the structure elucidation of a novel natural product.

Conclusion

While the definitive, detailed spectroscopic data for this compound is not currently available in the public scientific literature, this guide provides a framework for understanding the types of data and experimental protocols necessary for its full characterization. The structural information available from X-ray crystallography provides a solid foundation for any future detailed spectroscopic analysis. For researchers actively working on this compound or related compounds, obtaining the primary spectral data is a critical next step for advancing our understanding of this intriguing natural product and its potential applications.

Unveiling the Three-Dimensional Architecture of Dendocarbin A: A Technical Guide to its X-ray Crystallographic Analysis

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the X-ray crystallographic analysis of Dendocarbin A, a sesquiterpene lactone. By detailing the precise atomic arrangement, this document offers crucial insights for structure-activity relationship studies and the rational design of novel therapeutic agents.

This compound, a natural compound isolated from Drimys winteri, has been subject to X-ray diffraction analysis to elucidate its absolute configuration and three-dimensional structure. This analysis provides a foundational understanding of its chemical and biological properties.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of this compound yielded precise measurements of its crystal lattice and molecular geometry. The key quantitative data are summarized in the table below, offering a snapshot of the crystallographic parameters.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₅H₂₂O₃ |

| Formula Weight | 250.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 6.335 Å |

| b | 13.399 Å |

| c | 16.613 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Data Collection | |

| Temperature | Not Specified |

| Wavelength | Not Specified |

| Refinement | |

| Residual Factor (R-factor) | 0.1063 |

Experimental Protocols

The determination of the crystal structure of this compound involved a systematic experimental workflow, from crystal preparation to data analysis and structure refinement.

Crystal Preparation and Data Collection

Single crystals of this compound suitable for X-ray diffraction were obtained and mounted for analysis. The crystal was exposed to an X-ray beam, and the resulting diffraction patterns were recorded. The pattern of the diffraction spots provides information about the crystal packing symmetry and the dimensions of the unit cell, which is the smallest repeating unit of the crystal.[1] The intensities of these spots are crucial for determining the arrangement of atoms within the molecule.[1]

Structure Solution and Refinement

The collected diffraction data were processed to determine the structure factors, which were then used to calculate an electron density map.[1] This map provides a three-dimensional representation of the electron distribution within the crystal, allowing for the placement of individual atoms. The initial atomic model was then refined to improve its agreement with the experimental data, resulting in the final, accurate molecular structure. The refinement process also helps in understanding the thermal motion of atoms and any disorder within the crystal.

Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallographic analysis of this compound.

The successful X-ray crystallographic analysis of this compound has confirmed the S/R character of the chiral centers at C-5/C-10 and C-9/C-11.[2] Furthermore, the study revealed the presence of intermolecular hydrogen bonding involving the α-OH group at C-11, which forms chains along the <100> 2₁ screw axis.[2] This detailed structural information is invaluable for understanding the molecule's interactions and potential biological activity.

References

In Vitro Antifungal Spectrum of a Novel Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on the in vitro antifungal spectrum of a compound designated "Dendocarbin A" is not publicly available. This document serves as a comprehensive technical guide and template for assessing the in vitro antifungal spectrum of a novel investigational compound, herein referred to as "Compound X," based on established methodologies.

Executive Summary

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. A critical early step in this process is the characterization of a compound's in vitro antifungal spectrum to determine its breadth of activity and identify potential therapeutic applications. This guide provides a detailed overview of the standardized methodologies for determining the minimum inhibitory concentration (MIC) of a novel agent against a panel of clinically relevant fungi. It includes structured data presentation, in-depth experimental protocols, and visual workflows to aid researchers in the systematic evaluation of new antifungal candidates.

Quantitative Antifungal Spectrum of Compound X

The antifungal activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes hypothetical MIC data for Compound X against a panel of common fungal pathogens, as would be determined through the protocols outlined in this guide.

Table 1: Hypothetical In Vitro Antifungal Activity of Compound X Against Various Fungal Species

| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 - 2 | 0.5 | 1 |

| Candida glabrata | ATCC 90030 | 1 - 16 | 4 | 8 |

| Candida parapsilosis | ATCC 22019 | 0.5 - 8 | 1 | 4 |

| Cryptococcus neoformans | ATCC 90112 | 0.25 - 4 | 1 | 2 |

| Aspergillus fumigatus | ATCC 204305 | 0.5 - 8 | 2 | 4 |

| Trichophyton rubrum | Clinical Isolate | 0.06 - 1 | 0.125 | 0.5 |

| Fusarium solani | Clinical Isolate | 4 - >64 | 16 | 32 |

-

MIC Range: The lowest and highest MIC values observed for all tested isolates of a species.

-

MIC₅₀: The MIC value at which 50% of the tested isolates are inhibited.

-

MIC₉₀: The MIC value at which 90% of the tested isolates are inhibited.

Experimental Protocols

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique.[1]

Broth Microdilution Assay for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

1. Preparation of Fungal Inoculum:

- Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.

- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

- The stock suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]

2. Preparation of Compound X Dilutions:

- Compound X is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

- Serial two-fold dilutions of Compound X are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range. Each well will contain 100 µL of the diluted compound.

3. Inoculation and Incubation:

- 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL.

- The plate includes a positive control (fungus without compound) and a negative control (medium without fungus).

- The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of Compound X that causes a significant inhibition (typically ≥50% reduction) of growth compared to the positive control. The endpoint is read visually or with a spectrophotometer.

Broth Microdilution Assay for Molds (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 standard for filamentous fungi.

1. Preparation of Fungal Inoculum:

- Conidia are harvested from a 7-day-old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80.

- The resulting suspension is filtered to remove hyphal fragments, and the conidia are counted using a hemocytometer.

- The conidial suspension is diluted in RPMI-1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[1]

2. Preparation of Compound X Dilutions:

- The procedure is identical to that described for yeasts (Section 3.1.2).

3. Inoculation and Incubation:

- The procedure is identical to that described for yeasts (Section 3.1.3), but incubation is typically longer, ranging from 48 to 72 hours at 35°C.[1]

4. Determination of MIC:

- For most antifungal agents, the MIC is defined as the lowest concentration that shows 100% growth inhibition (no visible growth).[1]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and potential mechanisms of action.

Caption: Workflow for MIC Determination via Broth Microdilution.

References

In Vitro Antibacterial Activity of Drimane Sesquiterpenes: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Drimane sesquiterpenes, a class of bicyclic natural products, have garnered significant interest for their diverse biological activities. While the specific compound "Dendocarbin A" has been isolated, public domain literature, including the primary study by Chen et al. (2016) on 3β-OH-dendocarbin A from the endophytic fungus Nigrospora sphaerica, has focused on its structural elucidation and cytotoxicity, with no reported data on its antibacterial properties[1][2]. This technical guide, therefore, provides a comprehensive overview of the in vitro antibacterial activity of the broader drimane sesquiterpene class, drawing on data from representative compounds like polygodial and isopolygodial. This document details the experimental protocols for assessing antibacterial efficacy, summarizes quantitative data, and illustrates potential mechanisms of action and experimental workflows.

Introduction to Drimane Sesquiterpenes

Drimane sesquiterpenes are a significant class of secondary metabolites characterized by a bicyclic drimane skeleton. These compounds have been isolated from various natural sources, including plants, fungi, and marine organisms. Their wide range of reported biological effects includes antifungal, insect antifeedant, cytotoxic, and antimicrobial activities[3][4]. The antibacterial potential of this class of compounds makes them promising candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Quantitative Antibacterial Activity of Representative Drimane Sesquiterpenes

While specific data for this compound is unavailable, studies on other drimane sesquiterpenes provide valuable insights into the potential antibacterial efficacy of this compound class. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for polygodial and isopolygodial against a panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Drimane Sesquiterpenes (µg/mL)

| Compound | Klebsiella pneumoniae | Salmonella typhi | Enterococcus avium | Escherichia coli | Reference |

| Polygodial | 32 | 64 | 16 | 64 | [3] |

| Isopolygodial | >512 | >512 | >512 | >512 | [3] |

Table 2: Minimum Bactericidal Concentration (MBC) of Drimane Sesquiterpenes (µg/mL)

| Compound | Klebsiella pneumoniae | Salmonella typhi | Enterococcus avium | Escherichia coli | Reference |

| Polygodial | 16 | 64 | 8 | 32 | [3] |

| Isopolygodial | >512 | >512 | >512 | >512 | [3] |

Experimental Protocols for In Vitro Antibacterial Activity Assessment

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of drimane sesquiterpenes.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) at 37°C. The overnight cultures are then diluted in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate.

-

Preparation of Compound Dilutions: The drimane sesquiterpene is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in the microtiter plate to achieve a range of final concentrations.

-

Incubation: 50 µL of the bacterial suspension is added to each well containing 50 µL of the serially diluted compound. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: The MHA plates are incubated at 37°C for 24 hours.

-

Determination of MBC: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the in vitro antibacterial activity of a test compound.

Postulated Mechanism of Action of Antibacterial Drimane Sesquiterpenes

The precise mechanism of action for many drimane sesquiterpenes is still under investigation. However, a commonly proposed mechanism involves the disruption of bacterial cell membrane integrity.

Conclusion

While the antibacterial activity of this compound remains to be elucidated, the broader class of drimane sesquiterpenes demonstrates significant in vitro antibacterial potential. Compounds like polygodial show potent activity against both Gram-positive and Gram-negative bacteria. The standardized protocols outlined in this guide provide a robust framework for the evaluation of these and other natural products as potential antibacterial agents. Further research into the specific mechanisms of action and structure-activity relationships of drimane sesquiterpenes is warranted to fully explore their therapeutic potential in combating bacterial infections.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Dendrobin A on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrobin A, a major active alkaloid isolated from the traditional Chinese medicine Dendrobium nobile, has emerged as a compound of significant interest in oncology research. Accumulating evidence suggests its potent cytotoxic effects against a variety of cancer cell lines, operating through multiple molecular pathways to induce cell cycle arrest, apoptosis, and inhibit metastasis. This technical guide provides an in-depth overview of the current understanding of Dendrobin A's anticancer activities, with a focus on quantitative data, experimental methodologies, and the signaling cascades it modulates.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Dendrobin A and related compounds from Dendrobium species has been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Dendrobin A | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but inhibited proliferation | [1] |

| Dendrobin A | SK-HEP-1 (Hepatocellular Carcinoma) | Not explicitly stated, but inhibited proliferation | [1] |

| Dendrobium nobile Methanol Extract | FaDu (Human Pharynx Squamous Carcinoma) | 63.03 µg/mL | [2] |

| Dendrobium nobile × candidum Methanol Extract | FaDu (Human Pharynx Squamous Carcinoma) | 91.93 µg/mL | [2] |

| New Phenanthrene Derivative from Dendrobium officinale | HI-60 (Leukemia) | 11.96 µM | [3] |

| New Phenanthrene Derivative from Dendrobium officinale | THP-1 (Leukemia) | 8.92 µM | [3] |

| Dendrocandin Analogue | MCF-7 (Breast Cancer) | 16.27 ± 0.26 µM | [4] |

| Dendrocandin Analogue | A549 (Lung Cancer) | 16.27 ± 0.26 µM | [4] |

| Dendrocandin Analogue | A431 (Skin Cancer) | 16.27 ± 0.26 µM | [4] |

| Dendrocandin Analogue | SW480 (Colon Cancer) | 16.27 ± 0.26 µM | [4] |

| Dendrocandin Analogue | HepG-2 (Hepatocellular Carcinoma) | 16.27 ± 0.26 µM | [4] |

| Dendrocandin Analogue | HL-60 (Leukemia) | 16.27 ± 0.26 µM | [4] |

Core Signaling Pathways Modulated by Dendrobin A

Dendrobin A exerts its cytotoxic effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cell lines HepG2 and SK-HEP-1, Dendrobin A has been shown to inhibit the activation of the Nuclear Factor kappa-B (NF-κB) pathway.[1] This inhibition leads to the suppression of cancer cell proliferation, migration, and invasion.[1] Molecular docking studies have indicated a strong binding affinity of Dendrobin A to the p65 and p50 subunits of NF-κB, and Western blot analysis has confirmed a reduction in the phosphorylated forms of these proteins following treatment.[1]

Caption: Dendrobin A inhibits the NF-κB pathway in HCC cells.

JNK Stress Signaling in Non-Small Cell Lung Cancer

Dendrobin A has been reported to enhance the cytotoxicity of cisplatin in non-small cell lung cancer (NSCLC) cells by stimulating the JNK/p38 stress signaling pathways.[5] This combined treatment leads to an increase in apoptosis, which is mediated by the pro-apoptotic proteins Bax and Bim.[5] This suggests a role for Dendrobin A as a potential chemosensitizer.

Caption: Dendrobin A enhances cisplatin-induced apoptosis via JNK signaling.

Mitochondrial-Mediated Apoptosis

A common mechanism of action for Dendrobin A and related compounds is the induction of apoptosis through the intrinsic mitochondrial pathway.[3][5] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[6] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. The process is often characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

Caption: Intrinsic apoptosis pathway induced by Dendrobin A.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies commonly employed in the study of Dendrobin A's cytotoxic effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Dendrobin A. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with Dendrobin A at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-